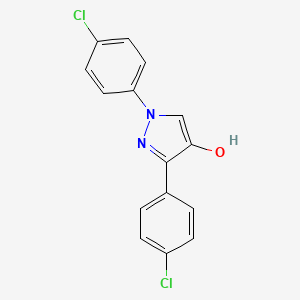

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol

描述

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol is a pyrazole derivative featuring two 4-chlorophenyl substituents at the 1- and 3-positions of the pyrazole ring and a hydroxyl group at the 4-position. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituent effects on aromatic rings .

属性

IUPAC Name |

1,3-bis(4-chlorophenyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJBYWSTLSOXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 1-(4-chlorophenyl)-pyrazolidin-3-one (Intermediate)

- Starting Material: 4-chlorophenylhydrazine hydrochloride.

- Reaction: The hydrazine hydrochloride is reacted with an alkyl acrylate in the presence of a base.

- Solvent: Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are used.

- Base: The same base is used in subsequent steps to maintain consistency.

- Conditions: The reaction is typically carried out under controlled temperatures and solvent ratios, with the weight ratio of 4-chlorophenylhydrazine hydrochloride to solvent ranging from 1:1 to 1:50, often optimized between 1:1 and 1:10 for better solubility and yield.

Dehydrogenation to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

- Process: The pyrazolidinone intermediate undergoes dehydrogenation using an oxidizing agent.

- Oxidizing Agent: Molecular oxygen or air serves as the oxidant.

- Base and Solvent: The reaction uses the same base and solvent as in the previous step, allowing a one-pot process without isolation of intermediates.

- Temperature: Mild temperatures are preferred to avoid side reactions.

- Outcome: Formation of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, either as the free compound or its salt form (e.g., sodium or potassium salt).

Further Functionalization (Optional for Derivatives)

- The hydroxy-pyrazole can be reacted with various alkylating agents (e.g., 2-nitrobenzyl bromide) to form ethers or other derivatives.

- Reaction temperatures are maintained between 25 °C and 50 °C, often favoring 25–30 °C for optimal control.

- This step also proceeds in the same solvent system, maintaining the one-pot synthesis advantage.

Purification and Crystallization

Purification of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is critical for obtaining a crystalline product suitable for further use.

- Metal Salt Formation: The compound is often isolated as metal pyrazolates, particularly potassium or sodium salts.

- Acidification: Protonated 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is obtained by acidifying the metal salt solution with inorganic or organic acids.

- Crystallization Methods:

- Cooling crystallization: Lowering the temperature to reduce solubility and induce crystallization.

- Evaporative crystallization: Removing solvent under controlled temperature and pressure to supersaturate the solution.

- Combination of both methods is common.

- Solvents for Crystallization: Anisole and cyclopentyl methyl ether are preferred, with anisole being more effective.

- Seed Crystals: Addition of seed crystals (0.001–10% by weight) promotes controlled crystallization.

- Filtration and Washing: Crystals are separated by vacuum or pressure filtration and washed with appropriate solvents; wash liquors are recycled.

- Polymorphism: The compound exists in multiple polymorphic forms, with polymorph I (monoclinic, space group P21/c) being the most stable and preferred for commercial use.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Formation of Pyrazolidinone | 4-chlorophenylhydrazine hydrochloride + alkyl acrylate + base | Acetone, acetonitrile, DMF, DMSO, THF | Ambient to moderate | Weight ratio hydrazine:solvent 1:1 to 1:50 |

| Dehydrogenation | Oxidizing agent (O2 or air) + base | Same as above | Mild (room temp to ~50 °C) | One-pot process, no isolation of intermediates |

| Functionalization (e.g., alkylation) | 2-nitrobenzyl bromide or similar alkylating agents | Same solvent | 25–50 °C (preferably 25–30 °C) | Controlled temperature for selectivity |

| Purification and Crystallization | Acidification of metal salt, seed crystals addition | Anisole, cyclopentyl methyl ether | Cooling from ~75–88 °C to ambient | Polymorph I preferred, washing and recycling steps |

Research Findings and Optimization Insights

- One-Pot Synthesis Advantage: Maintaining the same solvent and base throughout the steps reduces purification needs and improves overall yield and scalability.

- Solvent Choice: Polar aprotic solvents facilitate better solubility and reaction rates for intermediates.

- Temperature Control: Mild temperatures prevent decomposition and side reactions, especially during dehydrogenation and alkylation.

- Crystallization Control: Use of seed crystals and solvent ratios critically influences crystal form and purity, impacting downstream applications.

- Metal Salt Use: Potassium salts of the pyrazol-3-olates provide better handling and crystallization behavior compared to sodium salts.

化学反应分析

Types of Reactions: 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the pyrazol-4-ol core can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Introduction of different substituents at the pyrazol-4-ol core.

科学研究应用

Overview

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, characterized by its unique structure featuring two 4-chlorophenyl groups. This compound has garnered attention in various fields due to its potential biological and chemical applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a significant building block in organic synthesis. Its structure allows for the development of more complex molecules and materials. The compound's reactivity can be harnessed in various chemical reactions, making it a versatile reagent in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits notable biological activities. It has been investigated for:

- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Activity : Studies have suggested that this compound may induce cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting cell proliferation. This makes it a candidate for further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways (e.g., cyclooxygenase), suggesting potential use as an anti-inflammatory drug.

- Drug Design : Its structure serves as a pharmacophore in drug development targeting various diseases, including cancer and inflammatory conditions.

Industry

The unique chemical properties of this compound make it suitable for industrial applications:

- Development of Advanced Materials : Its ability to form stable complexes can be utilized in creating new materials with specific properties.

- Synthesis of Agrochemicals : The compound may also serve as an intermediate in the production of agrochemicals, enhancing crop protection strategies.

Case Studies and Research Findings

作用机制

The mechanism by which 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol

- Molecular Formula : C₁₅H₁₀BrClN₂O .

- Key Differences : Replaces one 4-chlorophenyl group with a 4-bromophenyl substituent.

- Molecular mass increases (349.612 g/mol vs. ~308.72 g/mol for the target compound), which could influence solubility and crystallization behavior .

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

- Molecular Formula : C₁₅H₁₁ClN₂O .

- Key Differences :

- Contains a pyrazolone ring (5-one group) instead of a pyrazol-4-ol.

- One phenyl group replaces the second 4-chlorophenyl substituent.

- Structural and Functional Implications :

- The carbonyl group in pyrazolone enhances hydrogen-bonding capacity, as seen in its C(7)=O(1) distance (1.23 Å), compared to the hydroxyl group in pyrazol-4-ol .

- Dihedral angles between aromatic rings (18.23° and 8.35°) suggest a planar conformation, facilitating π-π stacking interactions in crystal packing .

- Applications include metal ion extraction and pharmaceutical intermediates, leveraging its coordination chemistry .

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

- Molecular Formula : C₂₂H₂₄ClN₅O₃S .

- Key Differences : Incorporates a sulfonamide group and a pyridine ring, diverging from the simpler pyrazole core.

- Melting point: 138–142°C, lower than pyrazolone derivatives, likely due to reduced crystallinity from bulky substituents .

Melting Points and Solubility

| Compound | Melting Point | Key Functional Groups |

|---|---|---|

| 1-(4-Chlorophenyl)-3-phenyl-pyrazol-5-one | 435–436 K | Pyrazolone (C=O) |

| 4-(4-Butyl-3,5-dimethyl-pyrazol-1-yl)-sulfonamide | 138–142°C | Sulfonamide (SO₂) |

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)-pyrazol-4-ol | Not reported | Bromine substituent |

- The hydroxyl group in 1,3-bis(4-chlorophenyl)-1H-pyrazol-4-ol is expected to increase solubility in polar solvents compared to brominated analogs .

Crystallographic Analysis

生物活性

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article will explore its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Properties

This compound is synthesized through various methods involving the reaction of 4-chlorophenyl hydrazine with appropriate carbonyl compounds. The compound's structure can be represented as follows:

This compound exhibits a molecular weight of 275.14 g/mol and is characterized by its pyrazole core, which is known for diverse biological activities.

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including glioblastoma and lung cancer cells. Specifically, it has been shown to inhibit the AKT2/PKBβ kinase pathway, which is crucial in cancer progression. The compound displayed an IC50 value of approximately 12 μM against AKT2 .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogenic strains. For instance, derivatives of pyrazole compounds have shown efficacy against Mycobacterium tuberculosis and various fungi . The antifungal activity was particularly notable against four pathogenic strains, indicating its potential as an antifungal agent .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Research indicates that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

The mechanisms underlying the biological activities of this compound include:

- Kinase Inhibition : The inhibition of AKT2/PKBβ is a significant mechanism through which this compound exerts its anticancer effects. By targeting this pathway, it induces apoptosis in cancer cells while sparing non-cancerous cells .

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, further contributing to its anticancer properties.

- Free Radical Scavenging : The ability to neutralize free radicals enhances the compound's antioxidant capacity, potentially mitigating damage caused by oxidative stress in cells .

Table 1: Biological Activity Summary

Case Studies

- Anti-Glioma Activity : A study evaluated the effectiveness of this compound in inhibiting glioma growth in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 12 μM, with minimal toxicity to normal cells .

- Antifungal Evaluation : Another study assessed the antifungal activity of pyrazole derivatives including this compound against various fungal strains. The results showed promising antifungal properties with effective inhibition observed in vitro .

常见问题

Q. What are the established synthetic methodologies for preparing 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via cyclocondensation of 1,3-bis(4-chlorophenyl)prop-2-en-1-one with hydrazine hydrate under acidic conditions. A typical protocol involves refluxing the ketone precursor with hydrazine hydrate in ethanol containing glacial acetic acid (5–6 hours), followed by purification via recrystallization from ethanol or DMF. Yield optimization (up to 84%) requires a 1:1 molar ratio of ketone to hydrazine, controlled cooling, and vacuum filtration . Alternative methods, such as Mannich reactions with N-substituted diazacrown ethers, require precise temperature control (60–80°C) and stoichiometric adjustments to avoid byproducts .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction : Data collection using Bruker APEX2 detectors with Mo/Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL yields R factors < 0.08, with data-to-parameter ratios > 14:1 to ensure model reliability .

- NMR spectroscopy : H and C NMR in DMSO-d6 to confirm substitution patterns and hydrogen bonding motifs.

- Elemental analysis : Validate purity via C/H/N percentages (e.g., C: 61.21%, H: 4.25%, N: 8.35%) .

Q. How is hydrogen bonding analyzed in the crystal structure of this compound?

Methodological Answer: Hydrogen bonds are identified using Mercury software to measure donor-acceptor distances (typically 2.6–3.0 Å) and angles (>120°). Graph-set analysis (e.g., motifs) classifies intermolecular interactions, while ORTEP visualizes anisotropic displacement ellipsoids. Weak C–H···O bonds (Table 1 in ) and π-π stacking (3.8–4.2 Å interplanar distances) stabilize the lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer: Address contradictions by:

- Comparing DFT-optimized geometries (e.g., Gaussian09) with experimental bond lengths (C–C: 1.35–1.48 Å) and torsion angles (±5° tolerance) .

- Re-refining X-ray data using SHELXL and OLEX2 to assess model dependence. Check residual density maps (<±0.3 eÅ) for unmodeled features .

- Validating hydrogen bonds with topology analysis (e.g., AIMAll) and adjusting thermal parameters for atoms with Å .

Q. What strategies mitigate challenges in refining high-disorder regions of the crystal structure?

Methodological Answer: For disordered chlorophenyl groups:

Q. How does the substitution pattern on the pyrazole ring influence electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing Cl groups reduce pyrazole ring electron density, confirmed by DFT-calculated Mulliken charges (C4: −0.12 e). This enhances hydrogen bond acceptor strength at O1 .

- Tautomeric equilibria : UV-Vis spectroscopy in polar solvents (e.g., DMF) identifies keto-enol tautomers. H NMR titration (DMSO-d6 with DO) quantifies enol content via OH signal integration .

Q. What intermolecular interactions dominate crystal packing, and how do they affect material properties?

Methodological Answer:

- Primary interactions : O–H···N hydrogen bonds (2.7 Å) form infinite chains along the a-axis.

- Secondary interactions : Edge-to-face C–H···π contacts (3.5 Å) and offset π-π stacking (dihedral angle: 16.6°) enhance thermal stability (TGA decomposition >250°C) .

- Impact : These interactions reduce solubility in nonpolar solvents (e.g., hexane) but improve co-crystallization potential with crown ethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。